molecular formula C9H13Cl2N3 B11877763 4-Chloro-6,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

4-Chloro-6,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Cat. No.: B11877763
M. Wt: 234.12 g/mol
InChI Key: MOYXOHBIANGCJQ-UHFFFAOYSA-N
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Description

4-Chloro-6,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a synthetic organic compound belonging to the pyrrolopyrimidine class This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine and trimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-6,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can bind to and inhibit certain enzymes and proteins involved in cellular processes. For example, it has been found to inhibit the activity of Bcl2 anti-apoptotic protein, leading to the induction of apoptosis in cancer cells . Additionally, the compound can modulate the expression of genes involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

4-chloro-6,7,7-trimethyl-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride

InChI

InChI=1S/C9H12ClN3.ClH/c1-9(2)7-6(4-13(9)3)8(10)12-5-11-7;/h5H,4H2,1-3H3;1H

InChI Key

MOYXOHBIANGCJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CN1C)C(=NC=N2)Cl)C.Cl

Origin of Product

United States

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